molecular formula C15H17Br2NO2 B13862156 2,6-Dibromo-4-cyanophenyl octanoate-D15

2,6-Dibromo-4-cyanophenyl octanoate-D15

Cat. No.: B13862156
M. Wt: 418.20 g/mol
InChI Key: DQKWXTIYGWPGOO-PMELWRBQSA-N
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Description

2,6-Dibromo-4-cyanophenyl octanoate-D15 is a chemical compound with the molecular formula C15H17Br2NO2. It is known for its applications in various scientific fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of bromine and cyanide groups attached to a phenyl ring, along with an octanoate ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-4-cyanophenyl octanoate-D15 typically involves the bromination of 4-cyanophenyl octanoate. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure to ensure the selective bromination at the 2 and 6 positions of the phenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-4-cyanophenyl octanoate-D15 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the bromine groups to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated phenyl oxides, while reduction can produce phenyl octanoates with reduced bromine content.

Scientific Research Applications

2,6-Dibromo-4-cyanophenyl octanoate-D15 has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-4-cyanophenyl octanoate-D15 involves its interaction with molecular targets and pathways in biological systems. The bromine and cyanide groups play a crucial role in its reactivity and biological activity. The compound can inhibit specific enzymes and disrupt cellular processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dibromo-4-cyanophenyl acetate
  • 2,6-Dibromo-4-cyanophenyl butyrate
  • 2,6-Dibromo-4-cyanophenyl hexanoate

Uniqueness

2,6-Dibromo-4-cyanophenyl octanoate-D15 is unique due to its specific combination of functional groups and the length of the octanoate ester chain. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C15H17Br2NO2

Molecular Weight

418.20 g/mol

IUPAC Name

(2,6-dibromo-4-cyanophenyl) 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecadeuteriooctanoate

InChI

InChI=1S/C15H17Br2NO2/c1-2-3-4-5-6-7-14(19)20-15-12(16)8-11(10-18)9-13(15)17/h8-9H,2-7H2,1H3/i1D3,2D2,3D2,4D2,5D2,6D2,7D2

InChI Key

DQKWXTIYGWPGOO-PMELWRBQSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)OC1=C(C=C(C=C1Br)C#N)Br

Canonical SMILES

CCCCCCCC(=O)OC1=C(C=C(C=C1Br)C#N)Br

Origin of Product

United States

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